

"chemical structure and stereochemistry of p-Mentha-1,3,8-triene"

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An In-depth Technical Guide to **p-Mentha-1,3,8-triene**: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and experimental protocols related to **p-Mentha-1,3,8-triene**. This monoterpene, found in various plants, is of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries.[1][2]

Chemical Structure

p-Mentha-1,3,8-triene is a monoterpene characterized by a cyclohexa-1,3-diene ring substituted with a methyl group at position 1 and a prop-1-en-2-yl (isopropenyl) group at position 4.[3][4] Its structure is based on the p-menthane backbone.[5][6]

- IUPAC Name: 1-methyl-4-(prop-1-en-2-yl)cyclohexa-1,3-diene[4][5][7]
- CAS Number: 18368-95-1[1][7][8][9]
- Molecular Formula: C₁₀H₁₄[1][5][7][8][9]
- Molecular Weight: 134.22 g/mol [1][5][7][10]



The conjugated diene system within the cyclohexane ring and the exocyclic double bond of the isopropenyl group make the molecule highly reactive and susceptible to oxidation and aromatization.[7] This inherent instability can complicate its purification and storage.[7]

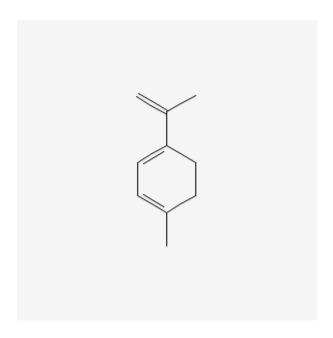


Figure 1: 2D Chemical Structure of p-Mentha-1,3,8-triene.

Stereochemistry

p-Mentha-1,3,8-triene is an achiral molecule.[10] It does not possess any stereocenters and, therefore, does not exhibit optical activity.[10]

The absence of chirality can be explained by examining its structure. The carbon atoms at positions 1, 2, 3, and 4 of the cyclohexadiene ring are all sp² hybridized as they are part of double bonds. Consequently, these atoms are trigonal planar and cannot be stereocenters. The remaining ring carbons, C5 and C6, are sp³ hybridized but are each bonded to two hydrogen atoms, meaning they are not chiral centers. Therefore, the molecule lacks a chiral center and is superimposable on its mirror image.

Quantitative Data

The following tables summarize the key physicochemical and spectroscopic data for **p-Mentha-1,3,8-triene**.

Table 1: Physicochemical Properties



Property	Value	Source
Molecular Formula	C10H14	[1][5][7][8][9]
Molecular Weight	134.22 g/mol	[1][5][7][10]
CAS Number	18368-95-1	[1][7][8][9]
Boiling Point	196.00 to 197.00 °C @ 760.00 mm Hg	[11]
56 °C @ 5 Torr	[2]	
Density	0.8825 g/cm ³	[2]
Flash Point	130.00 °F (54.44 °C)	[11]
logP (o/w)	4.031 (est)	[2][11]

Table 2: Spectroscopic and Chromatographic Data

Data Type	Key Information	Source
Mass Spectrometry (GC-MS)	Base peak: m/z 119; Molecular ion: m/z 134	[4]
IR Spectroscopy (Vapor Phase)	Spectra available	[4][12]
Kovats Retention Index	1118.7 (Semi-standard non- polar column)	[4][13]

Experimental Protocols Chemical Synthesis

A primary method for the synthesis of **p-mentha-1,3,8-triene** involves the reaction of 4-methylcyclohex-3-en-1-one with an organometallic reagent followed by dehydration.[14][15]

Protocol: Synthesis from 4-Methylcyclohex-3-enone[14]



- Grignard Reaction: A Grignard reagent is prepared from 2-bromopropene. 4-methylcyclohex-3-enone, dissolved in ether, is then added to the Grignard reagent at 0°C and left for 12 hours. The product is isolated without the use of acidic conditions during work-up.
- Dehydration: The resulting alcohol is dissolved in pyridine. Phosphorus oxychloride is added at 0°C, and the mixture is left for 30 minutes to induce dehydration, yielding a mixture containing **p-mentha-1,3,8-triene**.
- Purification: The final product mixture, which may also contain isomers and p-cymene, can be separated by preparative gas chromatography.[14]

Other reported synthetic routes include metal-ammonia reductions and Wittig reactions.[7][14]

Isolation from Natural Sources and Identification

p-Mentha-1,3,8-triene was first identified as a principal volatile component in parsley (Petroselinum crispum).[3][5]

Protocol: Steam Distillation and GC-MS Analysis[5]

- Extraction: Volatile compounds are extracted from plant material (e.g., parsley leaves) using steam distillation.
- Solvent Extraction: The distillate is then extracted with a low-boiling-point solvent such as isopentane to concentrate the organic compounds.[2][3]
- Identification: The concentrated extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of the individual components, including **p-mentha-1,3,8-triene**.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the analysis of volatile compounds like **p-mentha-1,3,8-triene**.[7]

Methodology:



- Column Selection: For the analysis of a non-polar monoterpene like **p-mentha-1,3,8-triene**, a non-polar GC column is typically the standard choice.[7] These columns, often with stationary phases like 100% dimethylpolysiloxane or 5% diphenyl/95% dimethylpolysiloxane, separate compounds based on their boiling points.
- Sample Preparation: Due to its instability, the inclusion of antioxidants may be necessary to prevent degradation during analysis.[7]
- Analysis: The sample is injected into the GC, where compounds are separated based on their retention time. The separated compounds then enter the mass spectrometer, which provides a mass spectrum used for identification.

Visualized Workflows and Pathways Logical Diagram: Chemical Synthesis Workflow

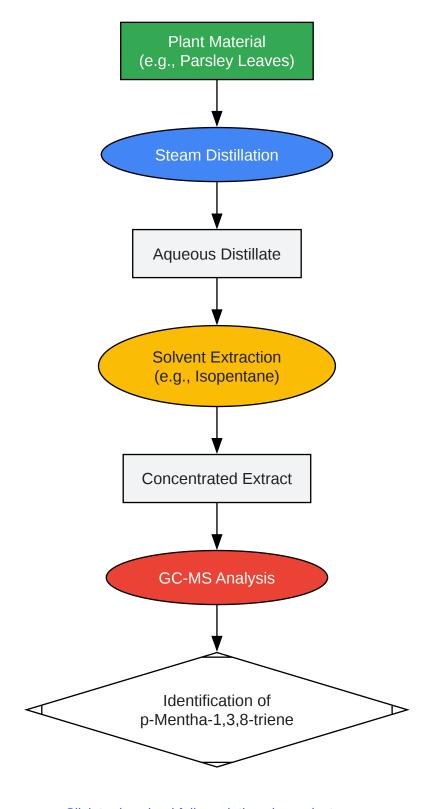


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Caption: A simplified workflow for the chemical synthesis of **p-Mentha-1,3,8-triene**.

Logical Diagram: Isolation and Analysis Workflow



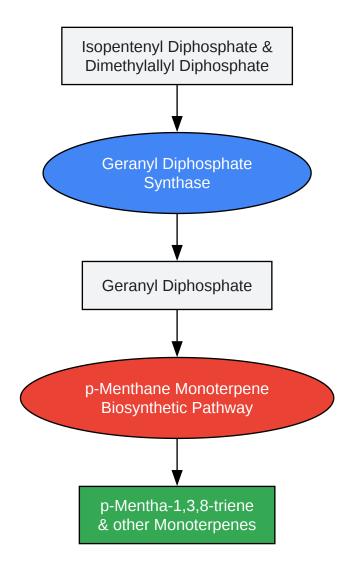


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Caption: Workflow for the extraction and identification of **p-Mentha-1,3,8-triene** from plants.

Logical Diagram: Simplified Biosynthesis Pathway





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Caption: The initial steps of the p-menthane monoterpene biosynthesis pathway.[5]

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